![molecular formula C16H20N2O B7562686 2-cyclohexyl-N-(1H-indol-5-yl)acetamide](/img/structure/B7562686.png)
2-cyclohexyl-N-(1H-indol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(1H-indol-5-yl)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved lipid and glucose metabolism, increased energy expenditure, and improved insulin sensitivity.
Biochemical and physiological effects:
This compound 501516 has been shown to have a range of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, increased energy expenditure, and improved insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has several advantages for use in lab experiments, including its selectivity for the PPARδ receptor, its ability to improve lipid and glucose metabolism, and its potential therapeutic benefits. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516, including further investigation of its therapeutic potential in the treatment of metabolic and cardiovascular diseases, as well as its potential use in athletic performance enhancement. Additionally, there is a need for further research on the safety and toxicity of this compound 501516, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate to form cyclohexyl ethyl ketone, which is then reacted with hydrazine to form 2-cyclohexyl hydrazinecarboxylate. The final step involves the reaction of 2-cyclohexyl hydrazinecarboxylate with 5-chloro-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid chloride to form this compound 501516.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has been the subject of extensive scientific research, particularly in the fields of metabolism and cardiovascular disease. It has been shown to have a range of effects on lipid metabolism, glucose metabolism, and insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(1H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-14-6-7-15-13(11-14)8-9-17-15/h6-9,11-12,17H,1-5,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIIIXYQVMCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.